molecular formula C11H19NO B220233 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol

4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol

Cat. No. B220233
M. Wt: 181.27 g/mol
InChI Key: YBWMZMSJTOAEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol, also known as DMBU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It may also interact with certain receptors in the brain, including the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with various enzymes and receptors.

Synthesis Methods

4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpiperidine with propargyl bromide. The resulting intermediate is then subjected to reduction with lithium aluminum hydride to yield this compound.

Scientific Research Applications

4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, this compound has been explored as a building block for the synthesis of novel materials with unique properties. In catalysis, this compound has been studied as a potential catalyst for various chemical reactions.

properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-ol

InChI

InChI=1S/C11H19NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,5-9H2,1-2H3

InChI Key

YBWMZMSJTOAEPD-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CC#CCO)C

Canonical SMILES

CC1CCCC(N1CC#CCO)C

Origin of Product

United States

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